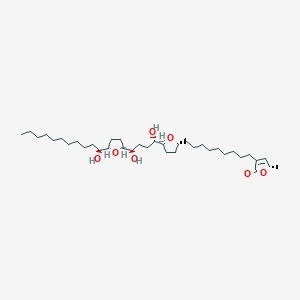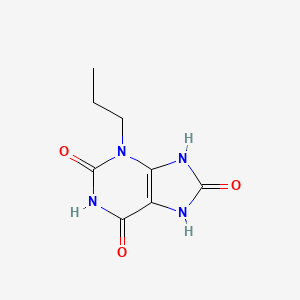
(12Z)-9,10-Dihydroxyoctadec-12-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-DiHOME is a DiHOME obtained by formal dihydroxylation of the 9,10-double bond of octadeca-9,12-dienoic acid (the 12Z-geoisomer). It is a conjugate acid of a 9,10-DiHOME(1-).
Scientific Research Applications
Antibacterial Activity : Fatty acid hydrazides like (12Z)-9,10-Dihydroxyoctadec-12-enoic acid are used in synthesizing biologically active compounds. For example, these compounds have shown good antimicrobial activity against E. coli, indicating their potential in antibacterial applications (Banday, Mattoo, & Rauf, 2010).
Presence in Plant Cutins and Suberins : This acid is found in plant cutins and suberins, often comprising up to 60% of the total monomers in some polymers. This highlights its significant role in the structural and protective components of plants (Holloway & Deas, 1973).
Role in Plant Senescence : During senescence in plants, this acid is involved in the photooxidation of unsaturated components of cutins. This process signifies the role of this compound in the aging and degradation of plant tissues (Rontani, Rabourdin, Pinot, Kandel, & Aubert, 2005).
Synthesis of Enantiomerically Pure Forms : Research has been conducted on the asymmetric synthesis of this acid in optically pure form. This has implications for the production of specific enantiomers for targeted applications, such as in chiral drug synthesis (Srinivas, Namito, Matsubara, & Hayashi, 2017).
Development of Enzyme Immunoassay : An enzyme-linked immunosorbent assay for this acid was developed, demonstrating its potential as a biomarker in diseases like acute respiratory distress syndrome and cardiovascular diseases (Zurek, Gee, & Hammock, 2002).
Use in Biodegradable Polymers : Derivatives of this acid are used in preparing biodegradable polymers, like polyanhydrides and polyesters, for drug delivery applications. This showcases its importance in the development of environmentally friendly materials (Yakovleva, Mingaleeva, Vydrina, Kravchenko, & Ishmuratov, 2018).
Algicidal Properties : Isolated from the red alga Tricleocarpa jejuensis, this acid has been identified as an effective algicidal compound against harmful algal blooms. This underscores its potential in controlling environmental and aquatic ecosystem disturbances (Zha, Liang, Oda, & Ishibashi, 2020).
properties
Product Name |
(12Z)-9,10-Dihydroxyoctadec-12-enoic acid |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(Z)-9,10-dihydroxyoctadec-12-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,16-17,19-20H,2-6,8-9,11-15H2,1H3,(H,21,22)/b10-7- |
InChI Key |
XEBKSQSGNGRGDW-YFHOEESVSA-N |
Isomeric SMILES |
CCCCC/C=C\CC(C(CCCCCCCC(=O)O)O)O |
SMILES |
CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




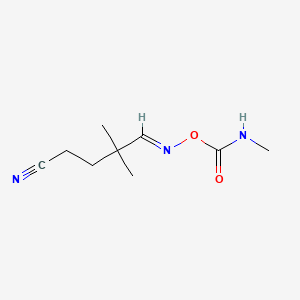
![3-(3,4-Dihydroxyphenyl)-8H-thieno[2,3-b]pyrrolidine-8-one](/img/structure/B1241788.png)
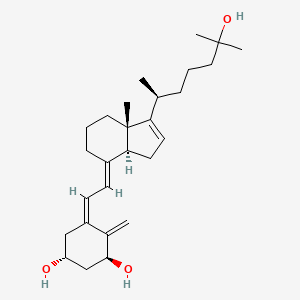
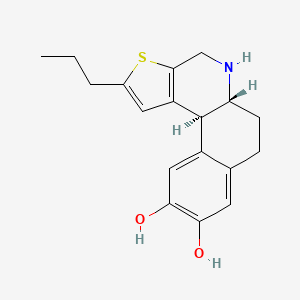
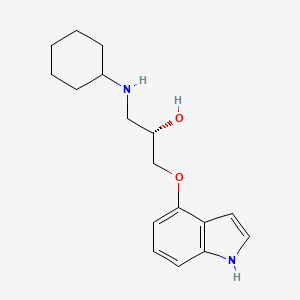
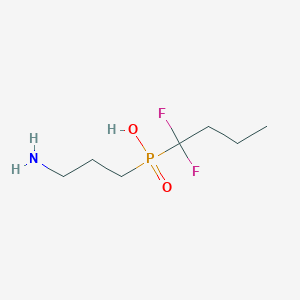
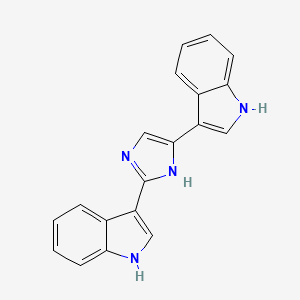
![(2R,3S,4As,7R,8R,8aS)-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde](/img/structure/B1241798.png)
![4-amino-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-5-[[(2S,3S)-1-[(4-amino-2-methylpyrimidin-5-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]piperidine-1-carboxamide](/img/structure/B1241799.png)


